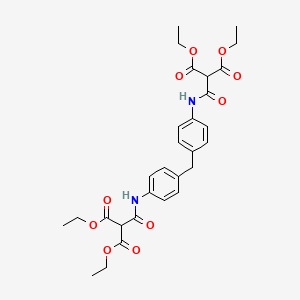
Tetraethyl 2,2'-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ester groups, and secondary amides. This compound has a total of 76 bonds, including 42 non-hydrogen bonds, 18 multiple bonds, and 18 rotatable bonds . It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield .
Analyse Chemischer Reaktionen
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of specific atoms or groups within the molecule .
Wissenschaftliche Forschungsanwendungen
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is utilized in a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for understanding biological processes. Industrial applications include its use in the development of new materials or as a component in specialized chemical formulations .
Wirkmechanismus
The mechanism of action of Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate can be compared with other similar compounds, such as Tetraethyl 2,2’-(1,4-phenylenedimethylidyne)bismalonate. While both compounds share structural similarities, Tetraethyl 2,2’-(methylenebis(4,1-phenyleneiminocarbonyl))bismalonate is unique in its specific arrangement of functional groups and overall molecular architecture.
Eigenschaften
CAS-Nummer |
58067-54-2 |
|---|---|
Molekularformel |
C29H34N2O10 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
diethyl 2-[[4-[[4-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]phenyl]methyl]phenyl]carbamoyl]propanedioate |
InChI |
InChI=1S/C29H34N2O10/c1-5-38-26(34)22(27(35)39-6-2)24(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-25(33)23(28(36)40-7-3)29(37)41-8-4/h9-16,22-23H,5-8,17H2,1-4H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
NLFAPZSBRVCHGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


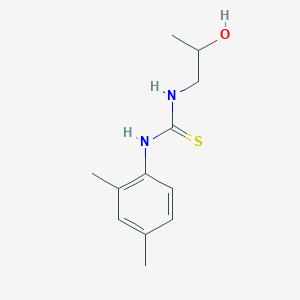
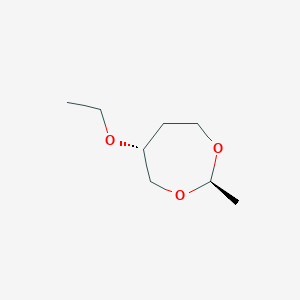
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
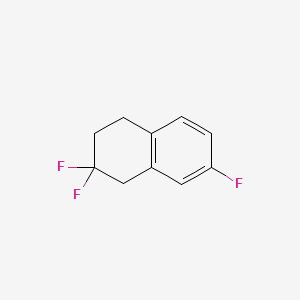
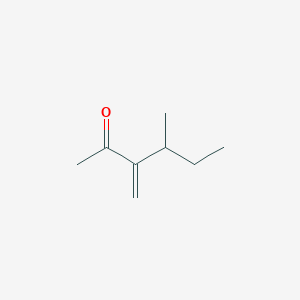
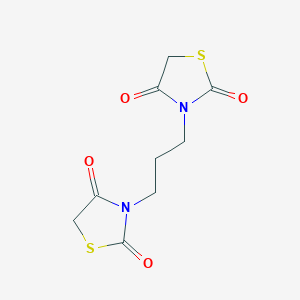

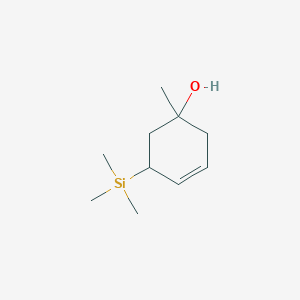
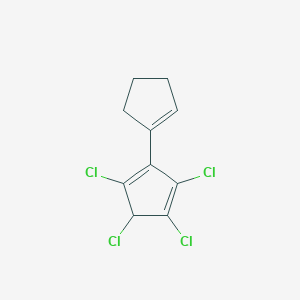
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
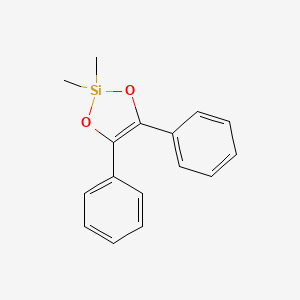


![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
